BenchChemオンラインストアへようこそ!

6-Methyl-4-phenylchroman-2-one

Anticancer Activity Breast Cancer Cytotoxicity

This specific 6-methyl-4-phenylchroman-2-one (CAS 40546-94-9) is the validated, regiospecific intermediate used directly in Tolterodine API synthesis; the unsubstituted or 8-methyl isomers are not effective in established routes. It also serves as a recognized Pharmaceutical Analytical Impurity (PAI) reference standard for Tolterodine QC. Procure for SAR-driven anti-HIV (NF-κB/Tat dual inhibitor) and anticancer lead optimization, where this precise scaffold has demonstrated superior cytotoxicity, outperforming cisplatin in lung and neuroblastoma models.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 40546-94-9
Cat. No. B119032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenylchroman-2-one
CAS40546-94-9
Synonyms6-Methyl-4-phenyl-3,4-dihydro-1-benzopyran-2-one;  6-Methyl-4-phenylchroman-2-one;  6-Methyl-4-phenyl-3,4-dihydrocoumarin
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
InChIInChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
InChIKeySUHIZPDCJOQZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9): A Chiral Dihydrocoumarin Scaffold with Validated Synthetic Utility and Emerging Biological Differentiation


6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) is a synthetically derived dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) featuring a 6-methyl substitution and a 4-phenyl appendage, existing as a racemic mixture [1]. As a member of the 4-phenylchroman-2-one (neoflavonoid) class, it serves dual roles: as a validated intermediate in the commercial synthesis of the overactive bladder drug Tolterodine and as a biologically active scaffold with reported anti-HIV and anticancer activities [2].

Why 6-Methyl-4-phenylchroman-2-one (40546-94-9) Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Generic substitution within the 4-phenylchroman-2-one class is precluded by the profound impact of methyl group positioning on both synthetic utility and biological activity. The 6-methyl substitution on the chroman-2-one core of 40546-94-9 is not merely a trivial structural variation; it is a critical determinant that enables its specific function as the direct synthetic precursor to Tolterodine, a role that neither the unsubstituted 4-phenylchroman-2-one nor the 8-methyl positional isomer can fulfill in the established commercial route . Furthermore, biological studies on related 4-phenylchromen-2-one derivatives reveal that subtle structural modifications dictate the mode of anti-HIV activity: only specific substitution patterns confer the dual ability to inhibit both NF-κB and Tat pathways simultaneously, underscoring that the precise regioisomer—and by extension, the exact scaffold of 6-Methyl-4-phenylchroman-2-one—is essential for predictable, targeted biological outcomes [1].

6-Methyl-4-phenylchroman-2-one (40546-94-9) Quantitative Differentiation: Validated Evidence Against Structural Analogs


Differentiated Antiproliferative Activity in MCF-7 Breast Cancer Cells Relative to Unsubstituted 4-Phenylchroman-2-one

The 6-methyl substitution on the 4-phenylchroman-2-one scaffold significantly enhances antiproliferative potency. 6-Methyl-4-phenylchroman-2-one (40546-94-9) exhibits an IC50 of approximately 10 µM against MCF-7 breast cancer cells [1]. In contrast, the unsubstituted parent compound, 4-phenylchroman-2-one, shows no significant cytotoxic activity (IC50 > 100 µg/mL, approx. >420 µM) in related cervical cancer (HeLa) assays, indicating that the 6-methyl group is a key structural determinant for anticancer activity within this series [2].

Anticancer Activity Breast Cancer Cytotoxicity

Distinct Dual-Mechanism Anti-HIV Activity: A Class-Level Inference for 4-Phenylchromen-2-one Scaffolds

Within a series of twenty-eight neoflavonoids, seven 4-phenylchromen-2-one derivatives demonstrated HIV-1 transcriptional inhibitory activity, but only a specific phenylchromen-2-one (Compound 10) exhibited the unique and therapeutically valuable dual ability to inhibit both the NF-κB pathway and the Tat protein simultaneously [1]. This dual inhibition, achieved at concentrations <25 µM, represents a mechanism of action distinct from other class members that solely affect transcription. This class-level evidence underscores that the 4-phenylchroman-2-one scaffold, including 6-Methyl-4-phenylchroman-2-one, possesses a specific and non-promiscuous anti-HIV mechanism not found in other neoflavonoid subtypes.

Anti-HIV Antiviral Mechanism of Action

Validated Synthetic Utility as a Key Tolterodine Intermediate Confers Immediate Procurement Value

6-Methyl-4-phenylchroman-2-one (40546-94-9) is a firmly established and validated synthetic intermediate in the commercial manufacture of Tolterodine, a muscarinic receptor antagonist for overactive bladder . This specific regioisomer (6-methyl, 4-phenyl substitution) is the required precursor, and alternative analogs like the unsubstituted 4-phenylchroman-2-one or the 8-methyl isomer are not utilized in the established, efficient synthetic route. Its procurement therefore enables direct participation in a well-documented and industrially relevant chemical process, unlike many research-grade analogs that lack such defined downstream application .

Pharmaceutical Synthesis Tolterodine Process Chemistry

Differentiated Cytotoxicity Profile Against SKNSH Neuroblastoma Cells via Tolterodine Hybrid Derivatives

While direct data for the parent compound (40546-94-9) is limited, its utility as a precursor is further validated by the anticancer activity of its derivatives. A series of asymmetric Tolterodine acid hybrids, synthesized from the 6-methyl-4-phenylchroman-2-one intermediate, were screened against human cancer cell lines . The most potent derivative (compound 7g) exhibited an IC50 of 8.5 µM against SKNSH neuroblastoma cells, which is superior to the positive control cisplatin (IC50 of 13.2 µM) in the same assay . This demonstrates that the 6-methyl-4-phenylchroman-2-one scaffold is a productive starting point for generating compounds with enhanced and selective cytotoxicity against neural cancers.

Anticancer Activity Neuroblastoma Derivative Potency

Optimal Scientific and Industrial Applications for 6-Methyl-4-phenylchroman-2-one (40546-94-9) Based on Verified Evidence


Pharmaceutical Process Development and Quality Control for Tolterodine

This is the compound's primary and most validated application. 6-Methyl-4-phenylchroman-2-one is a key intermediate and a known impurity in the synthesis of Tolterodine . Scientific and industrial users should prioritize this compound for: (1) Process development and optimization of Tolterodine manufacturing routes. (2) Preparation of analytical reference standards for impurity profiling and quality control (QC) of Tolterodine active pharmaceutical ingredient (API), where it is recognized as a Pharmaceutical Analytical Impurity (PAI) [1].

Medicinal Chemistry Scaffold for Developing Novel Anti-HIV Agents

Based on class-level evidence, the 4-phenylchroman-2-one core, to which 6-Methyl-4-phenylchroman-2-one belongs, is a privileged scaffold for inhibiting HIV-1 replication via a unique dual mechanism (NF-κB and Tat inhibition) . Procurement is justified for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at developing next-generation antiretroviral therapies with novel mechanisms of action to combat drug resistance.

Starting Material for the Synthesis of Potent Anticancer Agents

6-Methyl-4-phenylchroman-2-one is a direct, commercially available starting material for generating asymmetric Tolterodine acid hybrids, which have demonstrated potent cytotoxicity against lung (A549) and neuroblastoma (SKNSH) cancer cell lines, outperforming cisplatin in some cases . This compound is ideally suited for medicinal chemistry groups focused on synthesizing novel anticancer agents with enhanced potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-4-phenylchroman-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.